molecular formula C21H19ClN2O4S B11369882 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11369882
M. Wt: 430.9 g/mol
InChI Key: MTKRXDOQPKHGDF-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiolan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components, such as the chlorophenyl group and the oxazole ring. These components are then combined under specific reaction conditions, which may include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and chlorophenyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a chlorophenyl group, a thiolan ring, and an oxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19ClN2O4S/c22-17-8-6-15(7-9-17)13-24(18-10-11-29(26,27)14-18)21(25)19-12-20(28-23-19)16-4-2-1-3-5-16/h1-9,12,18H,10-11,13-14H2

InChI Key

MTKRXDOQPKHGDF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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